5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: belongs to the indole derivative family. Indole derivatives have a benzopyrrole structure and are characterized by their aromatic nature due to π-electron delocalization. The indole scaffold is found in various synthetic drug molecules and natural compounds, including lysergic acid diethylamide (LSD) and certain alkaloids from plants .
Properties
Molecular Formula |
C19H13ClFN3O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C19H13ClFN3O/c20-15-3-1-2-13(10-15)12-23-8-9-24-18(19(23)25)11-17(22-24)14-4-6-16(21)7-5-14/h1-11H,12H2 |
InChI Key |
IBFNYLAVODYCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Formation of the Pyrazole Ring: Starting from appropriate precursors, a pyrazole ring is formed through cyclization reactions.
Introduction of Chlorophenyl and Fluorophenyl Substituents: The chlorophenyl and fluorophenyl groups are introduced using suitable reagents.
Methylation of the Phenylmethyl Group: The phenylmethyl group is methylated to yield the final compound.
Reaction Conditions: Reaction conditions can vary, but typically involve the use of appropriate solvents, catalysts, and temperature control.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial production are proprietary and may not be readily available.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl rings or the pyrazole moiety.
Reduction: Reduction reactions may lead to the formation of corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the chlorophenyl and fluorophenyl positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophilic substitution reagents.
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction may yield the corresponding dihydro derivative.
Scientific Research Applications
This compound has been explored in various scientific fields:
Medicine: Investigated for potential therapeutic applications due to its diverse biological activities.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related indole derivatives to highlight its uniqueness.
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